![molecular formula C20H29NO3 B5847821 methyl 2-[(4-cyclohexyl-4-methylpentanoyl)amino]benzoate](/img/structure/B5847821.png)
methyl 2-[(4-cyclohexyl-4-methylpentanoyl)amino]benzoate
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Overview
Description
Methyl 2-[(4-cyclohexyl-4-methylpentanoyl)amino]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoate ester group and a substituted amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(4-cyclohexyl-4-methylpentanoyl)amino]benzoate typically involves the following steps:
Formation of the Amide Bond: The starting materials, 4-cyclohexyl-4-methylpentanoic acid and 2-aminobenzoic acid, are reacted in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond.
Esterification: The resulting amide is then esterified using methanol and a catalyst such as sulfuric acid to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(4-cyclohexyl-4-methylpentanoyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ester and amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted esters or amides.
Scientific Research Applications
Methyl 2-[(4-cyclohexyl-4-methylpentanoyl)amino]benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-[(4-cyclohexyl-4-methylpentanoyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-aminobenzoate: Similar structure but lacks the substituted amide group.
4-cyclohexyl-4-methylpentanoic acid: Contains the cyclohexyl and methyl groups but lacks the benzoate ester and amide groups.
Uniqueness
Methyl 2-[(4-cyclohexyl-4-methylpentanoyl)amino]benzoate is unique due to the presence of both the benzoate ester and the substituted amide group, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications.
Properties
IUPAC Name |
methyl 2-[(4-cyclohexyl-4-methylpentanoyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO3/c1-20(2,15-9-5-4-6-10-15)14-13-18(22)21-17-12-8-7-11-16(17)19(23)24-3/h7-8,11-12,15H,4-6,9-10,13-14H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WURAYWXNUSFYRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC(=O)NC1=CC=CC=C1C(=O)OC)C2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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